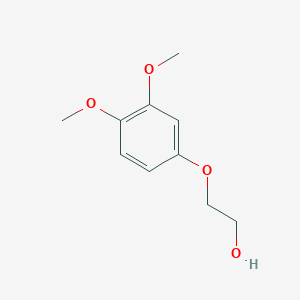

2-(3,4-Dimethoxyphenoxy)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

61711-86-2 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenoxy)ethanol |

InChI |

InChI=1S/C10H14O4/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 |

InChI Key |

JFRGBSJZRDLEDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OCCO)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of 2-(3,4-Dimethoxyphenoxy)ethanol?

An In-Depth Technical Guide to the Structure and Utility of 2-(3,4-Dimethoxyphenyl)ethanol

A Note on Nomenclature: This guide focuses on the compound 2-(3,4-Dimethoxyphenyl)ethanol (CAS No. 7417-21-2), also known by synonyms such as 3,4-Dimethoxyphenethyl alcohol and Homoveratryl alcohol.[1] The structural analysis, protocols, and applications discussed herein pertain to this specific molecule, which features an ethanol group directly attached to the dimethoxy-substituted phenyl ring.

Introduction and Core Structural Features

2-(3,4-Dimethoxyphenyl)ethanol is an aromatic alcohol that serves as a versatile building block in organic synthesis and a subject of interest in medicinal chemistry and materials science.[2][3] Its structure is characterized by three key functional components: a benzene ring, two methoxy (-OCH₃) groups, and a primary alcohol (-CH₂CH₂OH) substituent. This combination imparts a unique balance of polarity and reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The presence of the dimethoxy-substituted phenyl moiety is of particular interest in drug development, as this structural motif is found in a variety of pharmacologically active compounds.[2]

Molecular Structure and Physicochemical Properties

The foundational structure of 2-(3,4-Dimethoxyphenyl)ethanol consists of an ethanol backbone attached at the C1 position of a benzene ring. The ring is further substituted with two methoxy groups at the C3 and C4 positions. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

2D Chemical Structure Diagram

Caption: 2D structure of 2-(3,4-Dimethoxyphenyl)ethanol.

Physicochemical Data

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)ethanol are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [2][3] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 7417-21-2 | [1] |

| Appearance | White to light yellow solid or crystalline powder | [2][4] |

| Melting Point | 46-49 °C | [1] |

| Boiling Point | 172-174 °C at 17 mmHg | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [2] |

| pKa | 14.80 ± 0.10 (Predicted) | [2] |

Synthesis and Characterization

The synthesis of 2-(3,4-Dimethoxyphenyl)ethanol is most commonly achieved through the reduction of a corresponding ketone, 3',4'-dimethoxyacetophenone. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.

Synthetic Pathway: Reduction of 3',4'-Dimethoxyacetophenone

A prevalent synthetic route involves the catalytic hydrogenation of 3',4'-dimethoxyacetophenone in an aqueous medium using a Raney nickel catalyst.[5] This process is favored for its high yield and purity of the final product.

Caption: Workflow for the synthesis of 2-(3,4-Dimethoxyphenyl)ethanol.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

This protocol is adapted from established methods for the reduction of 3',4'-dimethoxyacetophenone.[5]

Materials:

-

3',4'-Dimethoxyacetophenone

-

Raney-nickel catalyst (finely-powdered slurry, pH 8-9)

-

Water (distilled or deionized)

-

Hydrogen gas

-

Nitrogen gas

-

Hydrogenation vessel with heating/cooling, manometer, and thermometer

Procedure:

-

Reactor Charging: Place 50 g (0.278 mol) of 3',4'-dimethoxyacetophenone into the hydrogenation vessel.

-

Catalyst Addition: Add 7.5 g of the Raney-nickel slurry to the vessel, washing it in with 50 ml of water.

-

Inerting: Flush the reactor first with nitrogen gas to displace air, followed by flushing with hydrogen gas.

-

Reaction Conditions: Heat the mixture to a temperature of 70-85°C while agitating. Pressurize the vessel with hydrogen to 8-10 bar.

-

Reaction Monitoring: Maintain the reaction under these conditions. The reaction is complete when hydrogen consumption ceases, typically after approximately 3.5 to 7 hours.

-

Post-Reaction: Close the hydrogen inlet and continue agitation for an additional 30 minutes to ensure complete reaction.

-

Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Remove the catalyst by filtration.

-

Isolation: Concentrate the filtrate in vacuo using a rotary evaporator with a water bath at 40-50°C to yield the product as a viscous oil.

Self-Validation: The progress and completion of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The purity of the final product should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] The structure can be unequivocally confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The unique structure of 2-(3,4-Dimethoxyphenyl)ethanol makes it a compound of interest in several scientific domains.

-

Chemical Building Block: It is primarily used as an intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo further substitution, allowing for the construction of more complex molecular architectures.[2]

-

Model Compound in Lignin Research: It has been utilized as a model compound in studies on delignification mechanisms.[1] Its structure mimics certain subunits of lignin, providing a simplified system to study the chemical processes involved in breaking down this complex polymer.

-

Potential Pharmacological Relevance: The 3,4-dimethoxyphenyl motif is a key feature in many biologically active molecules. As a derivative, 2-(3,4-Dimethoxyphenyl)ethanol is of interest in medicinal chemistry for its potential pharmacological properties and as a precursor for synthesizing novel therapeutic agents.[2][3] For instance, related dimethoxyphenyl structures are investigated for their roles in various biological pathways.[6]

Conclusion

2-(3,4-Dimethoxyphenyl)ethanol is a structurally well-defined aromatic alcohol with significant utility in chemical synthesis and research. Its core structure, comprising a dimethoxy-substituted phenyl ring and an ethanol side chain, provides a versatile platform for creating complex molecules. The straightforward and high-yield synthesis via catalytic hydrogenation further enhances its value as a research chemical and building block. For professionals in drug development and materials science, understanding the structure and reactivity of this compound is essential for leveraging its potential in designing next-generation materials and therapeutics.

References

-

Stenutz. 2-(3,4-dimethoxyphenyl)ethanol. [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]

-

PubChemLite. 2-(3,4-dimethoxyphenyl)ethanol (C10H14O3). [Link]

-

PubChem. 2-(3,5-Dimethoxyphenyl)ethanol. [Link]

- Google Patents.

Sources

- 1. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. CAS 7417-21-2: 2-(3,4-Dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. 2-(3,4-Dimethoxyphenyl)ethanol | 7417-21-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol: A Reconstructed Approach to a Plausible First Synthesis

Disclaimer: An exhaustive search of the scientific literature did not yield a specific seminal publication detailing the "discovery and first synthesis" of 2-(3,4-Dimethoxyphenoxy)ethanol. This suggests the compound may not have been the subject of a landmark discovery but rather synthesized as part of broader chemical studies or as an intermediate. This guide, therefore, presents a scientifically rigorous and plausible reconstruction of its first synthesis, based on fundamental and historically established chemical principles.

Introduction and Inferred Significance

2-(3,4-Dimethoxyphenoxy)ethanol is an aromatic ether-alcohol. Its structure, featuring a 1,2-dihydroxybenzene (guaiacol) core with an additional methoxy group and an ethanol ether linkage, suggests potential applications in medicinal chemistry and materials science. The dimethoxy-phenyl moiety is a common feature in many biologically active molecules, and the terminal hydroxyl group provides a reactive handle for further chemical modifications. While its specific historical context is elusive, its synthesis can be confidently approached through well-established and reliable chemical transformations.

A Plausible Pathway for the First Synthesis: The Williamson Ether Synthesis

The most logical and historically precedented route for the first synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol is the Williamson ether synthesis. This method, dating back to the mid-19th century, remains a cornerstone of ether synthesis due to its reliability and versatility. The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this case, the synthesis would proceed by the reaction of 3,4-dimethoxyphenol with a suitable two-carbon electrophile.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points to two primary starting materials: 3,4-dimethoxyphenol and a two-carbon unit that can introduce the hydroxyethyl group. The most common and effective precursor for this would be 2-chloroethanol or ethylene oxide.

The Forward Synthesis: Key Mechanistic Insights

The synthesis involves two key steps:

-

Deprotonation of 3,4-dimethoxyphenol: 3,4-dimethoxyphenol is a weak acid. To make it a potent nucleophile, it must be deprotonated with a suitable base to form the corresponding phenoxide. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, cost-effective, and historically relevant bases for this purpose. The resulting phenoxide is a strong nucleophile, ready to react with an electrophile.

-

Nucleophilic Substitution: The generated phenoxide then undergoes a nucleophilic substitution reaction (SN2) with 2-chloroethanol. The phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the ether linkage. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can accelerate the reaction by solvating the cation of the base and leaving the anionic nucleophile more exposed.

Alternatively, the reaction can be carried out with ethylene oxide. In this case, the phenoxide attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the desired product after an acidic workup.

Experimental Protocol: A Reconstructed First Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol via the Williamson ether synthesis using 2-chloroethanol. This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dimethoxyphenol | 154.16 | 15.4 g | 0.1 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| 2-Chloroethanol | 80.51 | 8.8 mL (9.7 g) | 0.12 |

| Acetone | - | 200 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Saturated NaCl solution | - | 50 mL | - |

| Anhydrous MgSO4 | - | 10 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxyphenol (15.4 g, 0.1 mol) and acetone (200 mL).

-

Base Addition: While stirring, add powdered sodium hydroxide (4.4 g, 0.11 mol) to the solution. The mixture will become a suspension.

-

Addition of Electrophile: Add 2-chloroethanol (8.8 mL, 0.12 mol) dropwise to the stirring suspension over 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting 3,4-dimethoxyphenol.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid (NaCl) and wash it with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The identity and purity of the synthesized 2-(3,4-Dimethoxyphenoxy)ethanol can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol.

Caption: A workflow diagram illustrating the key stages of the Williamson ether synthesis for 2-(3,4-Dimethoxyphenoxy)ethanol.

Conclusion

While the specific historical details surrounding the discovery and first synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol are not readily apparent in the chemical literature, a robust and plausible synthetic route can be confidently proposed based on the foundational principles of the Williamson ether synthesis. This method offers a reliable and efficient pathway to this molecule, utilizing readily available starting materials and well-understood reaction mechanisms. This technical guide provides researchers and drug development professionals with a practical framework for the synthesis and further exploration of this and related compounds.

References

- At present, no direct scientific literature for the discovery and first synthesis of "2-(3,4-Dimethoxyphenoxy)ethanol" has been identified. The references provided would be to general organic chemistry textbooks and relevant publications describing the Williamson ether synthesis with similar substrates. For the purpose of this reconstructed guide, authoritative organic chemistry textbooks would serve as the primary references for the described methodology.

The Multifaceted World of Dimethoxyphenoxy Compounds: A Technical Guide for Researchers

Introduction: The dimethoxyphenoxy scaffold, characterized by a phenyl ring substituted with at least one methoxy group and linked to another moiety via an oxygen atom, is a cornerstone in the architecture of a vast array of biologically active molecules. These compounds, encompassing both natural products and synthetic derivatives, exhibit a remarkable breadth of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the chemistry, biological activities, and analytical methodologies associated with dimethoxyphenoxy compounds, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising chemical space.

Part 1: Structural Classification and Diversity

Dimethoxyphenoxy compounds can be broadly categorized based on the nature of the chemical framework to which the dimethoxyphenoxy group is attached. This structural diversity is a key determinant of their biological function.

-

Flavonoids: A prominent class of plant secondary metabolites, many of which feature a dimethoxyphenoxy substituent on the B-ring of the characteristic C6-C3-C6 flavone backbone. These compounds are renowned for their antioxidant and anti-inflammatory properties.[1][2]

-

Chalcones: Open-chain flavonoids that serve as precursors to flavonoids. The dimethoxyphenoxy group is typically found on one of the aromatic rings of the α,β-unsaturated ketone system. Chalcones are recognized for their significant anticancer and antimicrobial activities.[3][4]

-

Stilbenes: Characterized by a 1,2-diphenylethylene core, stilbenes bearing dimethoxyphenoxy groups, such as derivatives of resveratrol, have garnered attention for their potential in cancer chemoprevention.[2][5]

-

Lignans and Neolignans: These are complex polyphenols derived from the oxidative coupling of monolignols. Many possess dimethoxyphenoxy moieties and exhibit a wide range of biological activities.[2]

-

Quinoline Derivatives: The fusion of a dimethoxyphenoxy group to a quinoline core has yielded potent kinase inhibitors with applications in oncology.[6]

-

Simple Phenolic Compounds: This category includes simpler structures where a dimethoxyphenoxy group is the primary feature, such as derivatives of guaiacol, which serve as building blocks for more complex molecules and possess intrinsic biological activities.[7]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of dimethoxyphenoxy compounds is highly dependent on the target scaffold. The Claisen-Schmidt condensation is a widely employed and robust method for the preparation of chalcone derivatives.

Experimental Protocol: Synthesis of a Dimethoxyphenoxy Chalcone via Claisen-Schmidt Condensation[3][8]

Objective: To synthesize a chalcone bearing a dimethoxyphenoxy moiety through a base-catalyzed condensation reaction.

Materials:

-

A substituted acetophenone (e.g., 2'-hydroxy-4'-methoxyacetophenone)

-

A dimethoxy-substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 10% solution

-

Distilled water

-

Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in a minimal amount of ethanol with stirring.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% (w/v) aqueous solution of KOH or NaOH. A change in color is typically observed. Continue to stir the reaction mixture at room temperature for 15-30 minutes.

-

Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of the dimethoxy-substituted benzaldehyde dropwise at room temperature.

-

Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

-

Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

-

Acidification: Acidify the mixture by the slow addition of a 10% HCl solution until the pH is acidic (approximately pH 2-3). This will cause the chalcone product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structural elucidation of dimethoxyphenoxy compounds relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9][10]

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A characteristic sharp singlet integrating to three protons is typically observed in the region of δ 3.7-4.0 ppm . The exact chemical shift can be influenced by the substitution pattern on the aromatic ring.

-

Aromatic Protons (Ar-H): The signals for the protons on the dimethoxyphenoxy ring typically appear in the aromatic region of δ 6.5-7.8 ppm . The multiplicity and coupling constants of these signals provide valuable information about the substitution pattern.

-

-

¹³C NMR:

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a signal in the range of δ 55-60 ppm .

-

Aromatic Carbons (Ar-C): The carbons of the aromatic ring resonate between δ 100-160 ppm . The carbons directly attached to the oxygen atoms (C-O) are deshielded and appear at the downfield end of this range.

-

Infrared (IR) Spectroscopy: [11][12][13][14]

-

C-O-C Asymmetric Stretch: A strong, characteristic absorption band is observed in the region of 1275-1200 cm⁻¹ .

-

C-O-C Symmetric Stretch: Another strong band is typically found between 1075-1020 cm⁻¹ .

-

=C-H Aromatic Stretch: A medium to weak absorption is present just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

C=C Aromatic Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ range.

Part 3: Biological Activities and Mechanisms of Action

Dimethoxyphenoxy compounds have been extensively investigated for their therapeutic potential, particularly in the field of oncology. A common mechanism of action is the induction of apoptosis in cancer cells.

Anticancer Activity: Induction of Apoptosis

Many dimethoxyphenoxy-containing molecules, including certain chalcones and stilbenes, have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5][15][16] One of the key signaling pathways implicated in this process is the NF-κB pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway [16]

In many cancer cells, the transcription factor NF-κB is constitutively active, promoting cell survival and proliferation by upregulating the expression of anti-apoptotic proteins. Certain dimethoxyphenoxy compounds can inhibit the NF-κB signaling pathway, leading to a decrease in the expression of these survival proteins and subsequently triggering apoptosis. This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of its target genes.

Caption: Inhibition of the NF-κB pathway by a dimethoxyphenoxy compound.

Experimental Protocol: MTT Assay for Cell Viability[16][18][19][20][21]

Objective: To assess the cytotoxic effect of a dimethoxyphenoxy compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the dimethoxyphenoxy compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Antioxidant Activity

Many dimethoxyphenoxy compounds, particularly those with a phenolic hydroxyl group, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay[22][23][24][25][26]

Objective: To evaluate the free radical scavenging capacity of a dimethoxyphenoxy compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound solutions at various concentrations in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Sample Addition: Add 100 µL of the test compound solutions (at different concentrations) to the wells. For the control, add 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The results are often expressed as the IC₅₀ value.

Part 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For dimethoxyphenoxy compounds, QSAR can provide insights into the structural features that are crucial for their therapeutic effects.[17][18][19][20]

| Compound Class | Biological Activity | Key Descriptors Influencing Activity | Reference |

| 6,7-Dimethoxy-4-phenoxy-quinoline Analogs | Anticancer (c-Met inhibition) | Hydrophobicity (LogP): Increased hydrophobicity of substituents on the phenoxy ring can enhance activity. Steric Factors (Es): Bulky substituents can be detrimental to activity. Electronic Effects (σ): Electron-withdrawing groups can influence binding affinity. | [6] |

| 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide | Chitin Synthesis Inhibition | Hydrophobicity (LogP): An optimal hydrophobicity value is favored for activity. Steric Parameters (Es): Bulky substituents on the phenyl ring decrease activity. | [18] |

| 1,4-Dihydropyridine Derivatives | Anticancer (MCF-7) | LUMO Energy: Lower LUMO energy is correlated with higher activity. Dipole Moment: Influences interactions with the biological target. Solvation Energy: Affects bioavailability. | [17] |

Conclusion

Dimethoxyphenoxy compounds represent a rich and diverse class of molecules with significant potential in drug discovery and development. Their versatile biological activities, coupled with well-established synthetic and analytical methodologies, make them an attractive area of research. This technical guide has provided a comprehensive overview of the key aspects of dimethoxyphenoxy chemistry, from their structural classification and synthesis to their biological mechanisms and analytical characterization. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of compounds.

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

-

MDPI. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

ResearchGate. (2021, June 15). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

-

ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025, December 27). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Retrieved from [Link]

-

PubMed. (2002, February 15). Induction of apoptosis by 3,4'-dimethoxy-5-hydroxystilbene in human promyeloid leukemic HL-60 cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. Retrieved from [Link]

-

New York Science Journal. (n.d.). Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activities: Combinations Of DFT-QSAR And Docking Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2025, May 28). Design, Synthesis and Evaluation of Chalcones: An Isosteric Approach. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells. Retrieved from [Link]

-

MDPI. (2024, October 31). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Retrieved from [Link]

-

Zenodo. (n.d.). A MACHINE LEARNING-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY FOR THE ANTICANCER ACTIVITY OF A SERIES OF COMPOUNDS. Retrieved from [Link]

-

MDPI. (2021, March 5). The Phenoxyphenol Compound diTFPP Mediates Exogenous C2-Ceramide Metabolism, Inducing Cell Apoptosis Accompanied by ROS Formation and Autophagy in Hepatocellular Carcinoma Cells. Retrieved from [Link]

-

PubMed. (2004, November 15). Elucidation of Structure-Activity Relationships for 2- Or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones. Retrieved from [Link]

-

Preprints.org. (2023, November 16). Differential Induction of Autophagy and Mitochondrial Apoptosis by 2′, 4-Dihydroxy-4′, 6′-Dimethoxy Chalcone Isolated from Chromolaena tacotana, in Breast Cancer Cells. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2025, September 19). The Classification of Plant Bioactive Compounds, their Structure and Applications in Daily Life. Retrieved from [Link]

-

Phyto Pharma Journal. (2023, June 30). Exploring the Diverse Bioactive Compounds from Medicinal Plants: A Review. Retrieved from [Link]

-

MDPI. (2024, January 24). Diversified Chemical Structures and Bioactivities of the Chemical Constituents Found in the Brown Algae Family Sargassaceae. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phcogrev.com [phcogrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Induction of apoptosis by 3,4'-dimethoxy-5-hydroxystilbene in human promyeloid leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencepub.net [sciencepub.net]

- 18. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. in-academy.uz [in-academy.uz]

- 20. Elucidation of structure-activity relationships for 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Mechanism of Action for 2-(3,4-Dimethoxyphenoxy)ethanol

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for the compound 2-(3,4-Dimethoxyphenoxy)ethanol. Based on its structural similarity to known centrally-acting skeletal muscle relaxants and other bioactive molecules, we postulate a primary hypothesis and several alternative pathways through which this compound may exert its pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating the therapeutic potential of this molecule. We will delve into the rationale behind our predictions, supported by existing literature on analogous compounds, and propose a detailed experimental framework to validate these hypotheses.

Introduction and Structural Rationale

2-(3,4-Dimethoxyphenoxy)ethanol is a small organic molecule featuring a 1,2-dimethoxybenzene moiety linked via an ether bond to an ethanol group. Its chemical structure bears a striking resemblance to several well-characterized pharmaceutical agents, most notably methocarbamol and guaifenesin.

-

Methocarbamol , a carbamate derivative of guaifenesin, is a centrally-acting skeletal muscle relaxant used to alleviate discomfort from acute musculoskeletal conditions.[1][2][3][4][5] Its mechanism, though not fully elucidated, is attributed to general central nervous system (CNS) depression.[1][2][3]

-

Guaifenesin is an expectorant that works by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[6][7][8]

The core phenoxy ethanol structure is also present in other biologically active compounds, suggesting a potential for a range of pharmacological activities. The dimethoxy substitution on the phenyl ring is a common feature in many psychoactive and cardiovascular drugs, influencing their binding affinity and metabolic stability.

Given these structural parallels, we can formulate a primary hypothesis for the mechanism of action of 2-(3,4-Dimethoxyphenoxy)ethanol, along with plausible alternative mechanisms.

Primary Hypothesis: Central Nervous System Depression and Skeletal Muscle Relaxation

Our primary hypothesis posits that 2-(3,4-Dimethoxyphenoxy)ethanol acts as a centrally-acting skeletal muscle relaxant through non-specific depression of the central nervous system. This prediction is strongly guided by its structural relationship to methocarbamol.

The proposed mechanism does not involve direct action on the skeletal muscle fibers or the neuromuscular junction. Instead, we predict the compound's effects are mediated within the brain and spinal cord, likely by potentiating inhibitory neurotransmission or dampening excitatory signals, leading to a reduction in polysynaptic reflex arcs that control muscle tone.

Supporting Evidence from Structural Analogs

Methocarbamol's muscle relaxant properties are believed to stem from its sedative effects.[2] It is thought to block spinal polysynaptic reflexes and reduce nerve transmission in spinal and supraspinal pathways.[1] The structural similarity of 2-(3,4-Dimethoxyphenoxy)ethanol, particularly the phenoxy propanol backbone (with an ethanol instead of a propanediol), suggests it may interact with similar neural pathways.

Proposed Experimental Validation

To investigate this hypothesis, a series of in vivo and in vitro experiments are proposed.

A logical first step is to assess the compound's effect on motor coordination and sedation in a rodent model.

Protocol: Rotarod Test

-

Acclimation: Male C57BL/6 mice are acclimated to the rotarod apparatus (e.g., Ugo Basile) for 3 consecutive days. Each day consists of three trials with a 15-minute inter-trial interval. The rod is set to accelerate from 4 to 40 rpm over 5 minutes.

-

Baseline Measurement: On the fourth day, a baseline latency to fall is recorded for each mouse.

-

Compound Administration: 2-(3,4-Dimethoxyphenoxy)ethanol is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.

-

Post-Dose Testing: At 30, 60, and 120 minutes post-administration, the mice are re-tested on the rotarod. The latency to fall is recorded.

-

Data Analysis: A significant decrease in the latency to fall compared to the vehicle control group would indicate impaired motor coordination, a hallmark of centrally-acting muscle relaxants.

Protocol: Open Field Test

-

Habituation: Mice are individually placed in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm) and allowed to explore for 30 minutes for habituation a day before the test.

-

Compound Administration: The compound or vehicle is administered as described above.

-

Testing: 30 minutes post-administration, mice are placed in the open field for 10 minutes. An overhead camera records their activity.

-

Data Analysis: Key parameters to be analyzed include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant reduction in locomotor activity would suggest a sedative effect.

Table 1: Predicted Outcomes of In Vivo Behavioral Assays

| Assay | Predicted Outcome for 2-(3,4-Dimethoxyphenoxy)ethanol | Interpretation |

| Rotarod Test | Dose-dependent decrease in latency to fall | Impaired motor coordination and muscle relaxation |

| Open Field Test | Dose-dependent decrease in total distance traveled | Sedative/hypnotic effects |

Alternative Hypotheses

While the primary hypothesis is compelling, the versatile structure of 2-(3,4-Dimethoxyphenoxy)ethanol suggests other potential mechanisms of action.

Alternative Hypothesis 1: Modulation of GABAergic Neurotransmission

The ethanol moiety of the compound raises the possibility of interaction with the GABAergic system, a major inhibitory neurotransmitter system in the CNS. Ethanol itself is known to enhance the function of GABA-A receptors, leading to sedative and anxiolytic effects.[9][10]

Proposed Experimental Validation: Electrophysiology

Patch-clamp electrophysiology on cultured primary neurons or in brain slices can directly assess the compound's effect on GABA-A receptor function.

Protocol: Whole-Cell Patch-Clamp on Cultured Cortical Neurons

-

Cell Culture: Primary cortical neurons are harvested from E18 rat embryos and cultured for 10-14 days.

-

Recording: Whole-cell voltage-clamp recordings are performed. The holding potential is set at -60 mV.

-

GABA Application: GABA (e.g., 10 µM) is applied to the neuron to elicit an inward chloride current.

-

Compound Application: 2-(3,4-Dimethoxyphenoxy)ethanol is co-applied with GABA at various concentrations.

-

Data Analysis: An enhancement of the GABA-evoked current in the presence of the compound would support a positive allosteric modulatory effect on GABA-A receptors.

Caption: Predicted potentiation of GABA-A receptor function.

Alternative Hypothesis 2: Anti-inflammatory Activity

The dimethoxyphenol group is structurally related to other phenolic compounds with known anti-inflammatory and antioxidant properties. For instance, 2-(3,4-dihydroxyphenyl)ethanol, found in olive oil, is a potent inhibitor of lipoxygenase enzymes (12-LO and 5-LO), which are key players in the inflammatory cascade.[11]

Proposed Experimental Validation: Enzyme Inhibition Assays and Cellular Models of Inflammation

Protocol: Lipoxygenase Inhibition Assay

-

Enzyme and Substrate: Purified human 5-lipoxygenase or 12-lipoxygenase is used. Arachidonic acid serves as the substrate.

-

Assay: The assay is performed in a spectrophotometer by monitoring the formation of the conjugated diene product at 234 nm.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of 2-(3,4-Dimethoxyphenoxy)ethanol before the addition of arachidonic acid.

-

Data Analysis: The IC50 value is calculated to determine the compound's inhibitory potency.

Protocol: Cytokine Release in LPS-Stimulated Macrophages

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

-

Stimulation: Cells are pre-treated with 2-(3,4-Dimethoxyphenoxy)ethanol for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.

-

Data Analysis: A dose-dependent reduction in cytokine levels would indicate anti-inflammatory activity.

Caption: Hypothesized inhibition of inflammatory signaling.

Summary and Future Directions

The structural analogy of 2-(3,4-Dimethoxyphenoxy)ethanol to methocarbamol provides a strong basis for the primary hypothesis of its action as a centrally-acting skeletal muscle relaxant. The proposed in vivo behavioral assays will be crucial in the initial characterization of its pharmacological profile. However, the alternative hypotheses of GABAergic modulation and anti-inflammatory effects should not be discounted and warrant investigation to build a comprehensive understanding of this compound's potential therapeutic applications.

Future studies should also focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its drug-like potential. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogs, could further elucidate the key structural features responsible for its biological activity.

References

- Pharmacology of Methocarbamol (Robaxin) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.

- Methocarbamol: uses, dosing, warnings, adverse events, interactions - MedCentral.

- Methocarbamol - Wikipedia.

- How Does Methocarbamol Work? All About Its Mechanism of Action - GoodRx.

- Methocarbamol - StatPearls - NCBI Bookshelf.

- Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives - PubMed.

- Guaifenesin - Wikipedia.

- A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations - ResearchGate.

- guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

- What is the mechanism of Ethanol? - Patsnap Synapse.

- Ethanol - Regulations.gov.

- Ethanol's molecular targets - PubMed - NIH.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. medcentral.com [medcentral.com]

- 3. Methocarbamol - Wikipedia [en.wikipedia.org]

- 4. goodrx.com [goodrx.com]

- 5. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Guaifenesin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. What is the mechanism of Ethanol? [synapse.patsnap.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives - PubMed [pubmed.ncbi.nlm.nih.gov]

Homologs and analogs of 2-(3,4-Dimethoxyphenoxy)ethanol

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-(3,4-Dimethoxyphenoxy)ethanol and its Analogs

Abstract

Derivatives of phenoxyethanol represent a versatile chemical scaffold with a history of application in pharmaceuticals and as antimicrobial agents. The addition of methoxy groups to the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and capacity for hydrogen bonding, thereby modulating its interaction with biological targets.[1] This guide focuses on 2-(3,4-dimethoxyphenoxy)ethanol, a close structural analog of the widely used expectorant Guaifenesin[2], as a core structure for developing novel bioactive compounds. We provide a comprehensive overview for researchers, detailing the strategic synthesis of this parent compound and a library of its homologs and analogs. This document outlines detailed, field-tested protocols for chemical synthesis, structural elucidation, and a cascade of biological evaluations, with an emphasis on exploring antimicrobial and cytotoxic potential. The narrative is grounded in established chemical principles and structure-activity relationship (SAR) logic to empower drug development professionals in their quest for new therapeutic agents.

The Core Moiety: 2-(3,4-Dimethoxyphenoxy)ethanol

The foundational molecule, 2-(3,4-dimethoxyphenoxy)ethanol, combines the phenoxyethanol backbone, known for its preservative and antimicrobial properties, with a 3,4-dimethoxy substitution pattern. This specific substitution is prevalent in many natural and synthetic bioactive compounds, often imparting significant biological activity ranging from antioxidant to anticancer effects.[3] Understanding the physicochemical properties of this core molecule is the first step in predicting its behavior and designing meaningful analogs.

Table 1: Physicochemical Properties of 2-(3,4-Dimethoxyphenoxy)ethanol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | Calculated |

| Molecular Weight | 198.22 g/mol | Calculated |

| Appearance | Colorless to light yellow oil or low-melting solid | Predicted |

| Boiling Point | ~155-157 °C at 4 mmHg | Predicted |

| LogP (octanol/water) | ~1.3 | Predicted |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Calculated |

| Hydrogen Bond Acceptors | 4 (ether and methoxy oxygens) | Calculated |

Rationale for Investigation: The structure of 2-(3,4-dimethoxyphenoxy)ethanol is compelling for several reasons. The ether linkage provides stability compared to esters while maintaining flexibility. The terminal hydroxyl group is a key site for potential secondary modifications (prodrugs) or for interaction with biological targets.[4] The dimethoxy-phenyl group's electron-donating nature and steric bulk are critical determinants of its potential pharmacological profile.[1] This combination makes it an ideal starting point for exploring new chemical space.

Synthesis and Derivatization Strategies

The most reliable and versatile method for synthesizing 2-(3,4-dimethoxyphenoxy)ethanol and its analogs is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of a substituted phenol attacking an ethylene halo-alcohol.

Principle of Synthesis: Williamson Ether Synthesis

The core of the synthesis involves deprotonating the hydroxyl group of 3,4-dimethoxyphenol (guaiacol) with a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then attacks an electrophilic two-carbon synthon, typically 2-chloroethanol or 2-bromoethanol, via an Sₙ2 reaction to form the desired ether linkage.

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective. For less reactive phenols, a stronger base such as sodium hydride (NaH) may be employed. The choice is critical; a base that is too weak will result in a slow or incomplete reaction, while an overly strong base might promote side reactions.

-

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion highly reactive, thereby accelerating the Sₙ2 reaction.

Detailed Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxyphenol (10.0 g, 64.9 mmol), potassium carbonate (13.5 g, 97.3 mmol, 1.5 eq), and acetone (100 mL).

-

Reaction Initiation: Add 2-chloroethanol (5.75 mL, 84.3 mmol, 1.3 eq) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours.

-

Expertise Note: The reaction progress must be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting phenol spot (visualized with a UV lamp or potassium permanganate stain) indicates reaction completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexane.

-

-

Characterization and Validation:

-

Combine the pure fractions (identified by TLC) and concentrate to yield 2-(3,4-dimethoxyphenoxy)ethanol as a viscous oil.

-

Confirm the structure and assess purity (>98%) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Mandatory Visualization: Synthesis Workflow

Caption: General workflow for the synthesis and purification of 2-(3,4-dimethoxyphenoxy)ethanol.

Homologs and Analogs: A Structure-Activity Relationship (SAR) Exploration

The true value of the core molecule is its utility as a template for generating a diverse library of analogs. Systematic structural modifications allow for the exploration of SAR, providing insights into how chemical structure influences biological activity.

Rationale for Analog Design

-

Positional Isomerism of Methoxy Groups: Moving the methoxy groups on the phenyl ring (e.g., to the 2,5- or 2,4-positions) alters the electronic distribution and steric profile, which can drastically affect receptor binding or membrane transport.[5]

-

Homologation of the Side Chain: Extending the ethanol side chain to propanol or butanol (homologs) increases lipophilicity. This can enhance membrane permeability but may also increase non-specific toxicity.

-

Modification of the Side Chain: Introducing additional functional groups, such as a second hydroxyl group to mimic Guaifenesin's diol structure, can increase polarity and potential for hydrogen bonding.

-

Bioisosteric Replacement: Replacing the methoxy groups with other electron-donating groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., chloro, fluoro) can probe the electronic requirements for activity.

Table 2: Representative Library of Proposed Analogs

| Compound ID | Modification from Parent Compound | Rationale for Synthesis |

| ANA-01 | 2,5-Dimethoxy substitution | Explore impact of methoxy positional isomerism. |

| ANA-02 | 4-Monethoxy substitution | Determine the necessity of two methoxy groups. |

| HOM-01 | 3-(3,4-Dimethoxyphenoxy)propan-1-ol | Investigate effect of increased lipophilicity. |

| ANA-03 | 3-(3,4-Dimethoxyphenoxy)propane-1,2-diol | Direct comparison to Guaifenesin scaffold. |

| ANA-04 | 2-(3,4-Dichlorophenoxy)ethanol | Evaluate effect of electron-withdrawing groups. |

Biological Evaluation Strategies

A tiered or cascaded approach to screening is efficient for identifying promising candidates from a library of new compounds.

Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO) at 10 mg/mL. Create a series of 2-fold serial dilutions in a 96-well microtiter plate using MHB, ranging from 256 µg/mL to 0.5 µg/mL.

-

Trustworthiness Note: The final DMSO concentration in all wells must be kept constant and low (<1%) to avoid solvent-induced toxicity. A vehicle control (DMSO in MHB) is mandatory.

-

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth). The result can be confirmed by measuring absorbance at 600 nm with a plate reader.

Mandatory Visualization: Biological Screening Cascade

Caption: A tiered workflow for the biological evaluation of novel chemical entities.

Potential Therapeutic Applications and Future Directions

The systematic synthesis and evaluation of 2-(3,4-dimethoxyphenoxy)ethanol analogs can uncover compounds with significant therapeutic potential. Based on the known activities of related structures, promising avenues for investigation include:

-

Antimicrobial Agents: The phenoxyethanol scaffold is a known antibacterial and antifungal backbone. Modifications to the phenyl ring can enhance potency and broaden the spectrum of activity against clinically relevant pathogens.[6]

-

Central Nervous System (CNS) Agents: The structural similarity to Guaifenesin and other CNS-active methoxy-substituted compounds suggests potential for activity as muscle relaxants, anticonvulsants, or other neuromodulators.[5]

-

Anticancer Agents: Numerous dimethoxybenzene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] Screening the synthesized library for anticancer effects could identify novel lead compounds.

Future research should focus on elucidating the mechanism of action for any identified "hit" compounds. For promising antimicrobial candidates, this could involve membrane permeabilization assays or enzyme inhibition studies. For CNS-active molecules, receptor binding assays would be a logical next step. Ultimately, lead compounds with a favorable balance of high potency and low in vitro toxicity can be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

References

-

Cheméo. Chemical Properties of 3,4-Dimethoxyphenethyl alcohol (CAS 7417-21-2).[Link]

-

PubMed. Bitterless guaifenesin prodrugs-design, synthesis, characterization, in vitro kinetics, and bitterness studies.[Link]

-

NIST WebBook. 3,4-Dimethoxyphenethyl alcohol.[Link]

-

PubMed. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives.[Link]

-

ACS Publications. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. guaifenesin.[Link]

-

PubMed Central (PMC). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists.[Link]

- Google Patents.

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF.[Link]

-

Ataman Kimya. PHENOXYETHANOL.[Link]

-

PubMed. N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists.[Link]

-

Journal of Biological Pharmaceutical And Chemical Research. 26-39 Phytochemical Analysis and Biological Activities.[Link]

-

International Journal of ChemTech Research. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.[Link]

-

PubMed. The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays.[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. guaifenesin | Ligand page.[Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethanol.[Link]

-

ResearchGate. A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations.[Link]

-

Bentham Science. Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols.[Link]

-

PubMed. Solubility and some crystallization properties of conglomerate forming chiral drug guaifenesin in water.[Link]

-

ResearchGate. threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol.[Link]

-

ResearchGate. Recent advances in chemical reactivity and biological activities of eugenol derivatives.[Link]

-

Organic Syntheses. an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bitterless guaifenesin prodrugs-design, synthesis, characterization, in vitro kinetics, and bitterness studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jobpcr.com [jobpcr.com]

Methodological & Application

Application Note: Optimized Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol

Target Audience: Research Chemists, API Process Scientists, and Drug Development Professionals Process Category: Etherification / Alkylation

Executive Scope

The molecule 2-(3,4-Dimethoxyphenoxy)ethanol serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including beta-blockers and conformationally restricted analogs. This application note details a highly optimized, self-validating protocol for its preparation via the Williamson ether synthesis, focusing on maximizing regioselectivity and yield while minimizing hazardous byproducts.

Mechanistic Causality & Reagent Selection

The Williamson ether synthesis is a fundamental SN2 bimolecular nucleophilic substitution method for forming ether linkages by reacting a phenoxide with an alkyl halide [1]. To achieve high purity and yield, every reagent in this protocol is selected based on strict thermodynamic and kinetic causality:

-

Base Selection ( K2CO3 vs. NaOH): 3,4-dimethoxyphenol has a pKa of approximately 10.2, whereas the aliphatic hydroxyl group of the electrophile (2-bromoethanol) has a pKa of ~16. We utilize Potassium Carbonate ( K2CO3 ) as a mild, heterogeneous base. It is basic enough to quantitatively deprotonate the phenol but entirely insufficient to deprotonate the aliphatic alcohol, thereby preventing unwanted oligomerization. This regioselective alkylation strategy is highly effective for phenolic hydroxyls [2].

-

Electrophile Dynamics (2-Bromoethanol): 2-Bromoethanol is favored over 2-chloroethanol. The weaker C-Br bond lowers the activation energy ( Ea ) for the SN2 transition state, allowing the reaction to proceed at milder temperatures. Stronger bases like NaOH would induce the base-catalyzed intramolecular cyclization of 2-bromoethanol into ethylene oxide, a toxic and yield-reducing side reaction.

-

Solvent Rationale (Acetone): Alkylation of 3,4-dimethoxyphenol is effectively achieved using K2CO3 in refluxing acetone [3]. Acetone provides a low reflux temperature (56 °C), which acts as a thermodynamic ceiling, preventing thermal degradation while remaining highly effective for reactive alkyl halides [4].

Pathway Visualization

Fig 1: Mechanistic workflow of the Williamson ether synthesis for 2-(3,4-Dimethoxyphenoxy)ethanol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields during our process optimization phase:

| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | 2-Chloroethanol | K2CO3 | Acetone | 56 | 24 | 42 | High Ea for C-Cl bond cleavage limits reaction rate. |

| 2 | 2-Chloroethanol |

K2CO3

| Acetone | 56 | 24 | 68 | KI enables in-situ Finkelstein halogen exchange. |

| 3 | 2-Bromoethanol | NaOH | H2O /EtOH | 80 | 12 | 51 | Strong base induces epoxide formation (side reaction). |

| 4 | 2-Bromoethanol | K2CO3 | DMF | 80 | 8 | 88 | Fast kinetics, but requires tedious aqueous workup. |

| 5 | 2-Bromoethanol | K2CO3 | Acetone | 56 | 16 | 91 | Optimal balance of mild conditions and high yield. |

Self-Validating Experimental Protocol

This methodology is designed with built-in chemical checkpoints to ensure the operator can validate the reaction's progress in real-time.

Step 1: Phenoxide Formation

-

Action: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenol (1.0 eq, 10 mmol) in 30 mL of anhydrous acetone. Add finely powdered anhydrous K2CO3 (1.5 eq, 15 mmol). Stir the mixture for 30 minutes at room temperature.

-

Self-Validation Checkpoint: The solution will transition from clear to a slightly opaque, pale suspension. This visual shift confirms the successful generation of the insoluble potassium phenoxide salt.

Step 2: Alkylation

-

Action: Add 2-bromoethanol (1.2 eq, 12 mmol) dropwise to the stirring suspension via a syringe. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (56 °C) for 16 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 60:40 Hexane:Ethyl Acetate eluent. The starting phenol ( Rf≈0.4 ) will be consumed, and a new spot corresponding to the product ( Rf≈0.3 ) will appear. Staining the TLC plate with KMnO4 will highlight the product due to the oxidizable aliphatic alcohol moiety.

Step 3: Selective Workup

-

Action: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2CO3 and KBr). Concentrate the filtrate in vacuo to remove the acetone. Dissolve the resulting crude residue in 50 mL of Ethyl Acetate, and wash the organic layer with 1M aqueous NaOH (2 × 20 mL), followed by brine (20 mL).

-

Self-Validation Checkpoint: The 1M NaOH wash acts as a highly selective chemical filter. Any unreacted 3,4-dimethoxyphenol (pKa ~10.2) is deprotonated and partitioned completely into the aqueous layer. The target ether lacks an acidic proton and remains exclusively in the organic layer, ensuring that the crude product is free of starting material.

Step 4: Isolation

-

Action: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent under reduced pressure. The product, 2-(3,4-Dimethoxyphenoxy)ethanol, is obtained as a viscous oil or low-melting solid (Yield: >90%) and is typically pure enough for downstream API synthesis without column chromatography.

References

-

Title: Chapter 8 - Ethers and Epoxides | Source: Success-E | URL: [Link]

-

Title: Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects | Source: Taylor & Francis | URL: [Link]

-

Title: Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 | Source: PLOS One | URL: [Link]

-

Title: Design, synthesis, docking, and biochemical characterization of non-nucleoside SARS-CoV-2 RdRp inhibitors | Source: PubMed Central (PMC) | URL: [Link]

Sources

- 1. success-e.net [success-e.net]

- 2. Design, synthesis, docking, and biochemical characterization of non-nucleoside SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 | PLOS One [journals.plos.org]

Application Note: 2-(3,4-Dimethoxyphenoxy)ethanol as a Bifunctional Synthon in Advanced Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic rationale, self-validating synthetic protocols, and application in targeted therapeutics.

Mechanistic Rationale & Synthon Profile

In modern medicinal chemistry, the selection of bifunctional synthons dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-(3,4-Dimethoxyphenoxy)ethanol (CAS: 1373830-22-8) serves as a highly versatile building block due to its dual structural features:

-

The 3,4-Dimethoxyphenyl Pharmacophore: This moiety acts as a bioisostere for catecholamines. By masking the free hydroxyls as methyl ethers, the synthon retains the ability to engage in critical hydrogen-bonding and dipole interactions within target binding pockets while completely bypassing rapid Phase II metabolism (e.g., COMT-mediated methylation) that typically degrades free catechols.

-

The Ethanol Spacer: The two-carbon ether linkage provides optimal conformational flexibility. It acts as an adjustable spacer that projects the lipophilic aromatic ring into deep hydrophobic pockets, while the primary hydroxyl group offers a highly reactive site for divergent chemical activation (e.g., esterification, halogenation, or Mitsunobu coupling).

Strategic Divergence: Key Pharmaceutical Applications

The chemical flexibility of 2-(3,4-dimethoxyphenoxy)ethanol has led to its integration into several distinct therapeutic classes:

-

Neurological Therapeutics (FKBP51/52 Ligands): FK506-binding proteins (FKBPs) are critical regulators of steroid hormone receptors implicated in stress-related psychiatric disorders. Attaching the 2-(3,4-dimethoxyphenoxy)ethyl moiety to a rigid 3,9-diazabicyclo[3.3.1]nonan-2-one scaffold significantly enhances binding affinity. The dimethoxy-substituted ring perfectly occupies the lipophilic pipecolate binding pocket of the FKBP51 receptor ().

-

Antimicrobial Agents (Anti-MRSA): In the development of novel antibiotics, this synthon is utilized to synthesize 2-[4-(3,4-dimethoxyphenoxy)phenyl]-1H-benzimidazole-5-carboxamidines. The ether linkage and dimethoxy groups enhance the lipophilicity of the molecule, facilitating bacterial cell wall permeability and improving target site docking, which yields potent antistaphylococcal activity against Methicillin-resistant Staphylococcus aureus (MRSA) (1)[1].

-

Cardiovascular Agents: The intermediate is heavily utilized in the synthesis of 3,4-dihydrocarbostyril derivatives. When coupled to the carbostyril core, the 2-(3,4-dimethoxyphenoxy)ethyl chain modulates receptor subtype selectivity, resulting in potent beta-adrenergic blocking activity for hypertension management (2)[2].

Workflow Visualization

Workflow of divergent synthetic pathways utilizing 2-(3,4-Dimethoxyphenoxy)ethanol.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems . Each step includes causality for the chemical choices and built-in checkpoints to verify success before proceeding.

Protocol A: Synthesis of 2-(3,4-Dimethoxyphenoxy)ethyl 4-methylbenzenesulfonate (Tosylate Activation)

Objective: Convert the primary hydroxyl group into a superior leaving group for downstream nucleophilic substitution.

-

Reagents: 2-(3,4-Dimethoxyphenoxy)ethanol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (Et₃N, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol and Et₃N in anhydrous DCM under an N₂ atmosphere. Cool the reaction vessel to 0 °C.

-

Causality: Maintaining 0 °C minimizes the hydrolysis of TsCl by trace environmental moisture and prevents exothermic side reactions (e.g., chlorination).

-

-

Add catalytic DMAP to the stirring solution.

-

Causality: DMAP acts as a nucleophilic catalyst. It attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which reacts with the sterically unhindered primary alcohol orders of magnitude faster than TsCl alone.

-

-

Add TsCl portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Validation Checkpoints:

-

Visual: A thick white precipitate (Et₃N·HCl) must form within 15–30 minutes, confirming active catalytic turnover.

-

TLC (3:1 Hexanes/EtOAc): The starting material spot ( Rf≈0.2 ) should completely disappear, replaced by a new, strongly UV-active spot ( Rf≈0.6 ).

-

LC-MS: Confirm the target mass [M+H]+=353.1 m/z.

-

-

Workup: Quench with ice water. Wash the organic layer sequentially with 1M HCl (to remove unreacted Et₃N and DMAP), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄ and concentrate.

Protocol B: N-Alkylation of a Bicyclic Secondary Amine (FKBP Ligand Precursor)

Objective: Couple the activated tosylate to a sterically hindered secondary amine (e.g., a diazabicyclo scaffold).

-

Reagents: Tosylate intermediate from Protocol A (1.1 eq), Secondary Amine (1.0 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Potassium Iodide (KI, 0.2 eq), Anhydrous Acetonitrile (MeCN).

-

Procedure:

-

Suspend the amine, tosylate, and DIPEA in MeCN.

-

Add KI to the mixture.

-

Causality: This initiates a Finkelstein-type in situ halogen exchange. The tosylate is transiently converted into a highly reactive alkyl iodide, which provides the necessary electrophilic boost to overcome the steric hindrance of the bicyclic secondary amine.

-

-

Reflux the mixture at 80 °C for 16 hours.

-

-

Validation Checkpoints:

-

TLC (9:1 DCM/MeOH): Look for the appearance of a new, highly polar spot ( Rf≈0.3−0.4 ) that stains positive with Dragendorff's reagent (indicating the formation of a tertiary amine).

-

LC-MS: Confirm the product mass and the complete disappearance of the tosylate peak.

-

-

Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and 1M NaOH.

-

Causality: The highly basic aqueous layer ensures the newly formed tertiary amine product remains deprotonated (free base) and partitions entirely into the organic phase, leaving inorganic salts behind.

-

Quantitative Data: Activation Strategy Comparison

When scaling up the synthesis of intermediates, selecting the correct activation strategy is critical. The table below summarizes the quantitative and qualitative metrics for activating 2-(3,4-dimethoxyphenoxy)ethanol.

| Activation Method | Reagents | Typical Yield | Reaction Time | Primary Byproducts | Downstream Suitability |

| Tosylation | TsCl, Et₃N, DMAP, DCM | 85–95% | 4–6 h | Et₃N·HCl | Excellent for robust N-alkylation of secondary amines; highly stable intermediate. |

| Mesylation | MsCl, Et₃N, DCM | 90–98% | 1–2 h | Et₃N·HCl | High reactivity; prone to degradation if stored long-term. Best used in situ. |

| Halogenation | CBr₄, PPh₃, DCM | 75–85% | 8–12 h | Triphenylphosphine oxide (TPPO) | Good for harsh alkylation conditions; requires column chromatography to remove TPPO. |

| Mitsunobu | DEAD, PPh₃, THF | 60–80% | 12–24 h | TPPO, Reduced DEAD | Ideal for direct, stereospecific O-alkylation or coupling with acidic imides/phenols. |

References

- Zhang, Y. (2016).Design and synthesis of bicyclic ligands for the FK506-binding proteins 51 and 52. Dissertation, LMU Munich.

- Püsküllü, M. O., et al. (2014).Synthesis and potent antistaphylococcal activity of some new 2-[4-(3,4-dimethoxyphenoxy)phenyl]-1,N-disubstituted-1H-benzimidazole-5-carboxamidines. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Nakagawa, K., et al. (1979).3,4-Dihydrocarbostyril derivatives and process for preparing the same. US Patent 4147869A.

Sources

Application Note: A Scalable and Validated Protocol for the Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol

Abstract